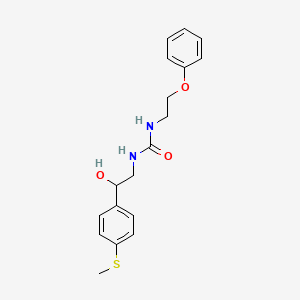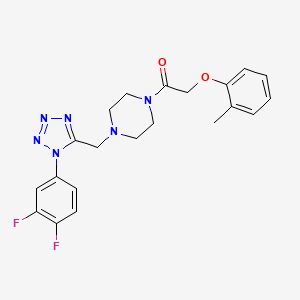
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C21H22F2N6O2 and its molecular weight is 428.444. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma-1 Receptor Antagonist in Pain Management
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone has been identified as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. The compound demonstrates outstanding aqueous solubility and high metabolic stability across species, paired with an adequate pharmacokinetic profile in rodents. Its antinociceptive properties have been validated in capsaicin and partial sciatic nerve ligation models in mice, making it a potential BCS class I compound for pain management applications (J. Díaz et al., 2020).
Antimicrobial and Cytotoxic Activities
Research on azole-containing piperazine derivatives, including compounds similar to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, shows that they exhibit moderate to significant antibacterial and antifungal activities. These compounds have been compared to standard drugs like chloramphenicol and fluconazole, indicating their potential in developing new antimicrobial agents. Furthermore, some derivatives have shown effective in vitro growth inhibition against cancer cell lines, suggesting cytotoxic properties that could be harnessed in cancer therapy (Lin-Ling Gan et al., 2010).
Electrochemical Synthesis for New Compounds
Electrochemical methods have been employed to synthesize new compounds from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone derivatives, indicating a broader applicability of the chemical structure in synthesizing diverse bioactive molecules. These methods enable the creation of arylthiobenzazoles through Michael addition reactions, highlighting the versatility of the core chemical structure in facilitating novel synthetic pathways for pharmaceutical development (A. Amani & D. Nematollahi, 2012).
Antitumor and Antipsychotic Potential
Further investigations have uncovered that certain derivatives exhibit promising antitumor activities against various cancer cell lines, including breast cancer and leukemia, by inhibiting cell growth and inducing cytotoxic effects. Additionally, the structural framework has been explored for its potential in developing antipsychotic agents, showing affinity for dopamine and serotonin receptors. This suggests its utility in creating more targeted therapies for psychiatric disorders (Marwa N. Abu-Aisheh et al., 2012; E. Raviña et al., 2000).
properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c1-15-4-2-3-5-19(15)31-14-21(30)28-10-8-27(9-11-28)13-20-24-25-26-29(20)16-6-7-17(22)18(23)12-16/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMSZCSDUAUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

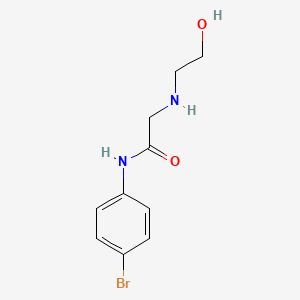
![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)
![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)
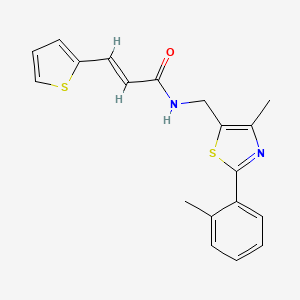
![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)
![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2562096.png)
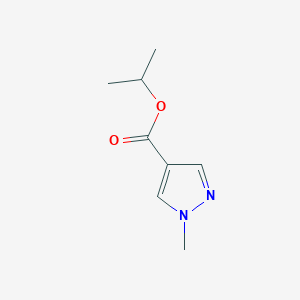
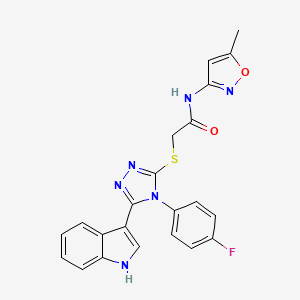
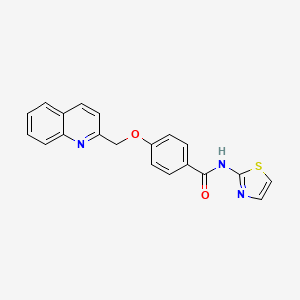
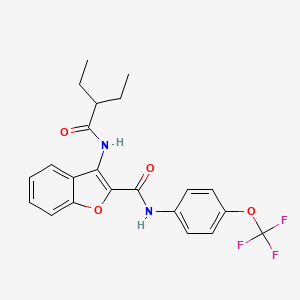
![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)
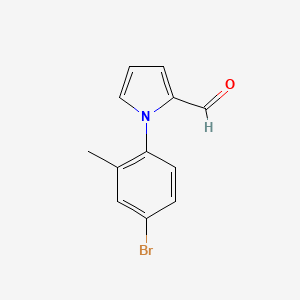
![N-(cyanomethyl)-2-[(4-cyanophenyl)formamido]-N-propylacetamide](/img/structure/B2562104.png)
